(E)-2-(2-(Perfluorophenyl)vinyl)furan
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Overview
Description
(E)-2-(2-(Perfluorophenyl)vinyl)furan is an organic compound that features a furan ring substituted with a perfluorophenyl group via a vinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Perfluorophenyl)vinyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the perfluorophenyl vinyl precursor and the furan ring.
Coupling Reaction: A common method involves a Heck coupling reaction where the perfluorophenyl vinyl halide is reacted with a furan derivative in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100-150°C) and may require a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(Perfluorophenyl)vinyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form the corresponding alkyl derivative.
Substitution: Electrophilic substitution reactions can occur on the furan ring or the perfluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-(Perfluorophenyl)vinyl)furan would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-Phenylvinyl)furan: Similar structure but without the perfluorination, leading to different reactivity and properties.
(E)-2-(2-(Trifluoromethyl)phenyl)vinyl)furan: Contains a trifluoromethyl group instead of a perfluorophenyl group, affecting its electronic properties.
Properties
Molecular Formula |
C12H5F5O |
---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
2-[(E)-2-(2,3,4,5,6-pentafluorophenyl)ethenyl]furan |
InChI |
InChI=1S/C12H5F5O/c13-8-7(4-3-6-2-1-5-18-6)9(14)11(16)12(17)10(8)15/h1-5H/b4-3+ |
InChI Key |
KPALJUJIYNNKBY-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C1=COC(=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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